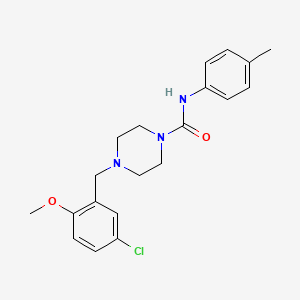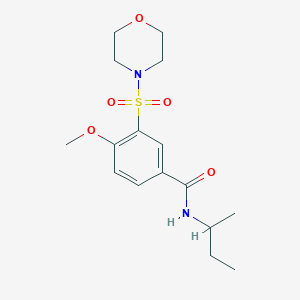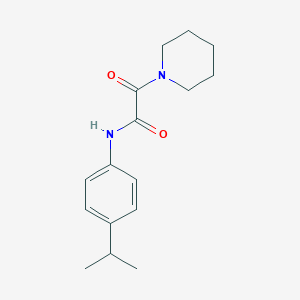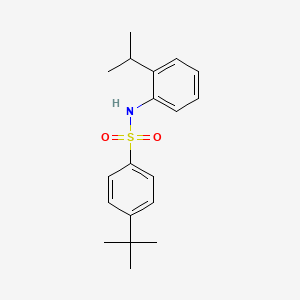
4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as CM156, is a novel compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase B (Akt) and the activation of p53. 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to induce the production of reactive oxygen species (ROS) and increase the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been shown to have antidepressant and anxiolytic effects by modulating serotonin and dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications in various fields. However, one of the limitations is the lack of knowledge about its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide research, including the optimization of its therapeutic potential, the development of more efficient synthesis methods, and the investigation of its potential applications in other fields, such as immunology and cardiology. Additionally, further studies are needed to fully understand the mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide and its potential side effects.
In conclusion, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide is a novel compound that has shown promising results in various scientific research applications, including oncology, neurology, and psychiatry. While there are still many unknowns about its exact mechanism of action and potential side effects, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has the potential to be a valuable therapeutic agent in the future.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and psychiatry. In oncology, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's and Parkinson's. In psychiatry, 4-(5-chloro-2-methoxybenzyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been studied for its potential antidepressant and anxiolytic effects.
Propiedades
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-3-6-18(7-4-15)22-20(25)24-11-9-23(10-12-24)14-16-13-17(21)5-8-19(16)26-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVESYDLGLBKPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4724111.png)
![5-[4-(dimethylamino)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4724115.png)

![3-[({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4724136.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4724143.png)
![N-{4-[(difluoromethyl)thio]phenyl}-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4724145.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4724156.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4724160.png)
![5,5'-[(4-chlorophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B4724167.png)

![N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4724186.png)
![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)
